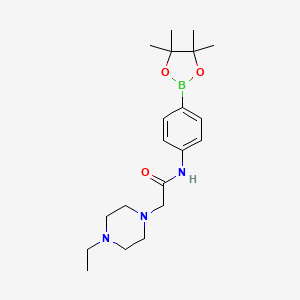
2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Übersicht
Beschreibung
The compound seems to be a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . It also contains a boronic acid pinacol ester group, which is often used in Suzuki coupling reactions, a type of palladium-catalyzed cross coupling .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step organic synthesis. For example, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine is synthesized from 1-Ethylpiperazine and 2-Chloro-5-chloromethylpyridine .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods : Compounds similar to 2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide are often synthesized through multi-step reactions involving intermediates and characterized by various spectroscopic techniques such as FTIR, NMR, and mass spectrometry. For instance, similar compounds have been synthesized and characterized using these methods, indicating their structural complexity and the necessity for detailed analytical techniques (Huang et al., 2021).
Biological Activities
- Antimicrobial and Anticholinesterase Activities : Derivatives of similar compounds have been evaluated for antimicrobial and anticholinesterase activities. For example, 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives exhibited significant antifungal activity, especially against Candida parapsilosis, although their acetylcholinesterase inhibitory activities were found weak (Yurttaş et al., 2015).
Chemical Properties and Analysis
- Density Functional Theory (DFT) Studies : DFT studies are frequently used to predict the molecular structures of such compounds and compare them with X-ray diffraction values. These studies provide insights into the electronic properties and potential reactivity of the compounds. For instance, DFT was used to analyze the molecular structures of similar compounds, revealing their physicochemical properties (Huang et al., 2021).
Applications in Imaging and Diagnostics
- Radioligand Synthesis for PET Imaging : Related compounds have been synthesized as radioligands for positron emission tomography (PET) imaging. For example, derivatives like DPA-714, designed with a fluorine atom, allow for fluorine-18 labelling and in vivo imaging, illustrating the potential of such compounds in diagnostic imaging (Dollé et al., 2008).
Crystal Structure Determination
- X-Ray Crystallography : X-ray crystallography is a crucial technique for determining the crystal structure of such compounds. This method provides valuable information about their molecular conformation and arrangement in the solid state. For example, similar compounds have had their single-crystal structures measured by X-ray diffraction, which is key to understanding their molecular geometry (Huang et al., 2021).
Eigenschaften
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O3/c1-6-23-11-13-24(14-12-23)15-18(25)22-17-9-7-16(8-10-17)21-26-19(2,3)20(4,5)27-21/h7-10H,6,11-15H2,1-5H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCHBSDQNQNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



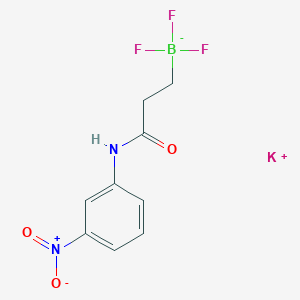
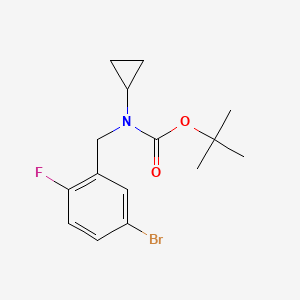

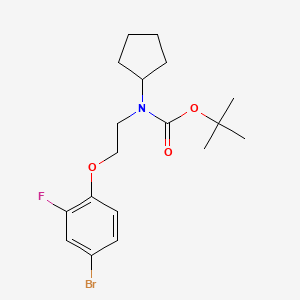
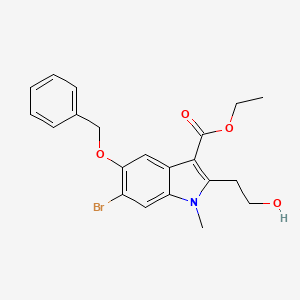
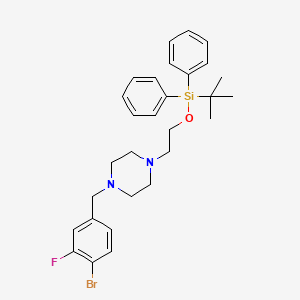
![4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1408147.png)
![1H-Pyrazole, 1-[(2-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408149.png)

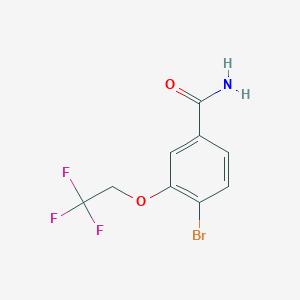
![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
![1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1408156.png)
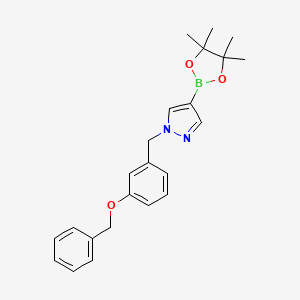
![5-Bromo-6-methylimidazo[1,2-a]pyrazine](/img/structure/B1408160.png)